2-Bromo-4-phenylpyridine

説明

Significance of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are highly valuable as starting materials in a multitude of organic synthesis reactions. eurekalert.org The presence of a halogen atom, such as bromine, on the pyridine (B92270) ring provides a reactive site for various chemical transformations. These compounds are particularly crucial as intermediates for creating more complex molecules through cross-coupling reactions, such as the Suzuki and Stille reactions. The ability to selectively introduce different functional groups at the halogenated position makes these compounds indispensable tools for synthetic chemists. mountainscholar.orgnih.gov This versatility is a key reason for their prevalence in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mountainscholar.orgnih.gov

Overview of 2-Bromo-4-phenylpyridine within Heterocyclic Chemistry

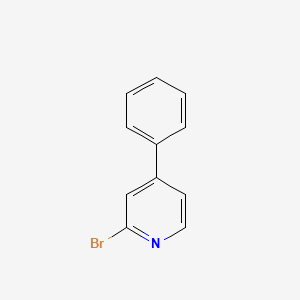

This compound is a specific heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and a phenyl group at the 4-position. nih.govsigmaaldrich.com This arrangement of a phenyl group and a bromine atom on the pyridine core gives the molecule distinct reactivity. The bromine atom serves as a handle for further functionalization, while the phenyl group influences the electronic properties and steric hindrance of the molecule. It is recognized as a key building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. myskinrecipes.comontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrN |

| Molecular Weight | 234.09 g/mol |

| CAS Number | 54151-74-5 |

| Appearance | Solid |

| Boiling Point | 311.7°C at 760 mmHg |

| Density | 1.426 g/cm³ |

Note: Data sourced from multiple chemical suppliers and databases. nih.govsigmaaldrich.commyskinrecipes.comalfa-chemistry.com

Historical Context of Phenylpyridine Research and Development

The study of phenylpyridines is not a recent endeavor. Early research into pyridine chemistry laid the groundwork for the synthesis and understanding of these derivatives. The development of cross-coupling reactions in the latter half of the 20th century significantly propelled the field forward, allowing for more efficient and selective synthesis of phenylpyridines. For instance, the Suzuki coupling reaction, which emerged in the 1980s, became a powerful tool for creating carbon-carbon bonds, including those between a pyridine and a phenyl ring. researchgate.net Over the decades, research has evolved from fundamental synthesis to exploring the applications of these compounds in areas like organic light-emitting diodes (OLEDs) and as ligands in catalysis. wikipedia.org

Research Findings and Applications

The utility of this compound is primarily as a synthetic intermediate. Its bifunctional nature, with a reactive bromo-substituent and a modifiable phenyl group, allows for a stepwise and controlled construction of complex molecular architectures.

One of the most common applications of this compound is in palladium-catalyzed cross-coupling reactions. For example, it can be reacted with various boronic acids (Suzuki coupling) or organostannanes (Stille coupling) to introduce a wide range of substituents at the 2-position of the pyridine ring. This has been instrumental in the synthesis of novel compounds for drug discovery and materials science.

Table 2: Examples of Reactions involving this compound

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4-phenylpyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2-Amino-4-phenylpyridine (B189642) |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-4-phenylpyridine |

The resulting phenylpyridine derivatives have been investigated for a variety of potential uses. For example, certain substituted phenylpyridines have shown promise as ligands for transition metal catalysts, which are used in a wide range of chemical transformations. In the field of medicinal chemistry, the phenylpyridine scaffold is a common feature in molecules designed to interact with biological targets. myskinrecipes.com The ability to readily modify the structure of this compound makes it a valuable starting point for generating libraries of compounds for biological screening.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIILKQTJUOQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068915 | |

| Record name | 2-Bromo-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54151-74-5 | |

| Record name | 2-Bromo-4-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54151-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054151745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-bromo-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Phenylpyridine and Its Analogs

Direct Synthetic Routes to 2-Bromo-4-phenylpyridine

A primary and direct method for the synthesis of this compound is through the diazotization of the corresponding amine, 2-amino-4-phenylpyridine (B189642), followed by a Sandmeyer-type bromination reaction. This classical transformation is a staple in pyridine (B92270) chemistry. The general procedure involves the treatment of the aminopyridine with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid, often at low temperatures to ensure the stability of the intermediate diazonium salt. The subsequent introduction of a bromide source, typically in the form of a copper(I) bromide catalyst, facilitates the displacement of the diazonium group with a bromine atom.

A well-established procedure for the synthesis of 2-bromopyridine (B144113) from 2-aminopyridine (B139424) provides a reliable template for this transformation. orgsyn.orggoogle.com In a typical setup, 2-aminopyridine is dissolved in aqueous hydrobromic acid and cooled to 0°C or below. orgsyn.org Bromine is then added, followed by the slow addition of an aqueous solution of sodium nitrite, maintaining the low temperature. orgsyn.org The reaction mixture is then neutralized with a strong base, such as sodium hydroxide, and the 2-bromopyridine product is extracted with an organic solvent. orgsyn.org This method can be adapted for the synthesis of this compound, starting from 2-amino-4-phenylpyridine.

A patent for the production of 2-bromopyridine also lists this compound as a potential product of their improved diazotization-bromination process. google.com This further supports the viability of this direct synthetic approach.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other complex organic molecules. For the functionalization of the this compound scaffold, these methods are indispensable.

Suzuki-Miyaura Coupling Reactions for Arylation

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In the context of this compound, this reaction can be employed to introduce an additional aryl group at the 2-position, yielding 2,4-diphenylpyridine. The reaction typically involves the palladium-catalyzed coupling of the aryl bromide (this compound) with a phenylboronic acid or one of its esters.

While a specific protocol for the Suzuki-Miyaura reaction of this compound is not extensively detailed in the provided search results, numerous examples of similar couplings with other bromopyridines provide a strong basis for its application. For instance, the synthesis of the isomeric 4-bromo-2-phenylpyridine (B1282784) has been achieved through the Suzuki coupling of 2,4-dibromopyridine (B189624) with phenylboronic acid. This demonstrates the feasibility of selectively coupling at one of the bromine-bearing positions on a dihalopyridine.

A study on the optimization of the synthesis of 2-methyl-4-phenylpyridine (B85350) and its derivatives utilized a Suzuki coupling reaction between 4-bromo-2-methylpyridine (B16423) and phenylboronic acid. researchgate.net The optimized conditions involved a mixed solvent system of water and 1,4-dioxane, potassium carbonate as the base, and Pd(dppf)Cl₂ as the catalyst, with the reaction being carried out under microwave irradiation at 120°C. researchgate.net These conditions led to a significant increase in yield. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromo-2-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Water/1,4-Dioxane (5:1) | 2-Methyl-4-phenylpyridine | 81 |

This table presents data from an analogous Suzuki-Miyaura coupling reaction. researchgate.net

Sonogashira Coupling Reactions for Alkyne Introduction

The Sonogashira coupling reaction is a versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be applied to this compound to introduce an alkyne substituent at the 2-position, leading to the formation of 2-alkynyl-4-phenylpyridines. These products can serve as valuable intermediates for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

A study on the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes provides a relevant precedent. The optimized conditions for this transformation involved Pd(CF₃COO)₂ as the palladium source, PPh₃ as the ligand, and CuI as the co-catalyst, with Et₃N serving as the base in DMF at 100°C. This methodology afforded the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields.

| Aryl Halide | Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 |

This table outlines the general conditions for the Sonogashira coupling of a substituted bromopyridine.

Buchwald-Hartwig Amination in Pyridine Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide variety of amines. For this compound, this methodology provides a direct route to 2-amino-4-phenylpyridine derivatives, which are important scaffolds in medicinal chemistry.

A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed. This procedure, conducted in sealed tubes, offers an efficient pathway to various secondary and tertiary aminopyridines. The reaction conditions typically involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base such as sodium tert-butoxide.

| Aryl Halide | Amine | Palladium Catalyst | Ligand | Base |

| 2-Bromopyridines | Volatile Amines | Pd Source | Phosphine Ligand | NaOtBu |

This table summarizes the key components for the Buchwald-Hartwig amination of 2-bromopyridines.

Derivatization from Precursors and Related Compounds

Synthesis of Phenoxyphenylpyridine Scaffolds via Nucleophilic Aromatic Substitution

Phenoxyphenylpyridine scaffolds are of interest in various fields, including materials science and medicinal chemistry. One approach to synthesizing these structures involves the nucleophilic aromatic substitution (SₙAr) of a halopyridine with a phenoxide. In the case of this compound, the bromine atom at the 2-position is susceptible to nucleophilic attack, particularly if the pyridine ring is activated by electron-withdrawing groups or through the formation of a pyridinium (B92312) salt.

An efficient synthesis of 2-phenoxypyridine (B1581987) derivatives has been reported using aryne chemistry. nih.govrsc.orgsemanticscholar.orgrsc.org This method involves the reaction of pyridin-2(1H)-ones with an aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride. nih.govrsc.orgsemanticscholar.orgrsc.org This approach, while not a direct substitution on this compound, represents a viable route to the corresponding 2-phenoxy-4-phenylpyridine starting from 4-phenylpyridin-2(1H)-one.

Preparation of Pyridine-Based Complexes and Ligands

This compound serves as a valuable precursor in the synthesis of a wide array of pyridine-based ligands, which are integral components of metal complexes with applications in catalysis, materials science, and photovoltaics. The presence of the reactive bromo group at the 2-position allows for facile introduction of other functional groups through various cross-coupling reactions, while the phenyl group at the 4-position can be modified to tune the electronic and steric properties of the resulting ligand.

Phenylpyridine ligands are well-known for their ability to form stable complexes with transition metals such as ruthenium, iridium, and platinum, which often exhibit interesting photophysical properties. These complexes are widely utilized in the fabrication of organic light-emitting diodes (OLEDs) and as photosensitizers in solar cells. The bromo substituent on this compound can be readily displaced by other groups, such as cyano or other heterocyclic moieties, to create bidentate or tridentate ligands with tailored coordination properties.

Furthermore, palladium-catalyzed C-H activation reactions on 2-phenylpyridine (B120327) and its derivatives have emerged as a powerful tool for the synthesis of more complex ligands. rsc.orgnih.gov These reactions allow for the direct functionalization of the phenyl ring, providing access to a diverse range of substituted ligands that would be difficult to prepare using traditional methods. The insights gained from studies on 2-phenylpyridine can be largely extrapolated to this compound, suggesting its potential in creating novel ligand architectures. Bipyridine and terpyridine ligands, which are cornerstones of coordination chemistry, can also be accessed starting from this compound through coupling reactions. biosynth.comresearchgate.net

Modified Chichibabin Reactions for Copolymer Synthesis

The Chichibabin reaction is a classic method for the amination of pyridines, typically involving the reaction of a pyridine derivative with sodium amide to introduce an amino group at the 2- or 6-position. wikipedia.orgslideshare.net The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amide anion attacks the electron-deficient pyridine ring, followed by the elimination of a hydride ion. wikipedia.org

When applied to this compound, the Chichibabin reaction is expected to be influenced by the electronic and steric effects of the existing substituents. The bromo group at the 2-position is a good leaving group, which could potentially be displaced by the amide anion. However, the classic Chichibabin reaction involves the displacement of a hydride ion. Therefore, the reaction could proceed either by amination at the 6-position, ortho to the nitrogen, or by displacement of the bromo group. The phenyl group at the 4-position is likely to have a minor electronic influence on the reaction's regioselectivity.

A modified version of the Chichibabin reaction, using a sodium hydride-iodide composite, has been shown to mediate the amination of pyridines under milder conditions. ntu.edu.sg This could be a more suitable approach for a substituted pyridine like this compound. It is important to note that under certain conditions, the Chichibabin reaction can lead to the formation of bipyridine dimers as a side product. wikipedia.org

While the Chichibabin reaction is a powerful tool for the synthesis of aminopyridines, its direct application in the synthesis of copolymers from this compound is not extensively documented in the scientific literature. The resulting amino-functionalized pyridine could, in principle, be used as a monomer in polymerization reactions, but specific examples of this application are scarce.

Ullmann Coupling for Bipyridine Formation

The Ullmann coupling reaction is a well-established method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and bipyridine compounds. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction involves the copper-mediated homocoupling of two aryl halide molecules at elevated temperatures. organic-chemistry.org In the context of this compound, an Ullmann coupling would lead to the formation of 4,4'-diphenyl-2,2'-bipyridine (B1584397), a highly valuable ligand in coordination chemistry.

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate, followed by coupling with a second molecule of the aryl halide. organic-chemistry.org While the classic conditions often require harsh reaction temperatures, modern variations of the Ullmann coupling have been developed that proceed under milder conditions, often employing palladium or nickel catalysts in addition to or in place of copper. wikipedia.org The use of ligands, such as 2,2'-bipyridine (B1663995) derivatives, can also accelerate the reaction and improve yields. nih.gov

The synthesis of symmetrical bipyridines through Ullmann coupling is a valuable technique. preprints.org The reaction is generally applicable to a wide range of bromopyridines, and it is expected that this compound would undergo this reaction to produce the corresponding bipyridine. The resulting 4,4'-diphenyl-2,2'-bipyridine is a sterically hindered ligand that can enforce specific geometries in metal complexes, making it useful in catalysis and materials science.

| Reactant | Product | Catalyst | Conditions | Reference(s) |

| This compound | 4,4'-Diphenyl-2,2'-bipyridine | Copper | High Temperature | organic-chemistry.org, wikipedia.org |

| ortho-Chloronitrobenzene | 2,2'-Dinitrobiphenyl | Copper-bronze alloy | High Temperature | wikipedia.org |

| ortho-Chlorinated Aryl Aldehyde | Axially Chiral Biphenyl Dials | Nickel with Chiral 2,2'-bipyridine ligand | Mild Conditions | nih.gov |

Hantzsch Synthesis for Dihydropyridine (B1217469) Derivatives

The Hantzsch synthesis is a multi-component reaction used for the de novo synthesis of dihydropyridine rings. The classic Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. This reaction builds the dihydropyridine core from acyclic precursors and is not a method for the derivatization of an existing pyridine ring.

Therefore, the Hantzsch synthesis is not an applicable methodology for the preparation of dihydropyridine derivatives starting from this compound. The latter is an already formed aromatic pyridine, and the Hantzsch reaction does not provide a pathway for its reduction or functionalization to a dihydropyridine. The purpose of the Hantzsch synthesis is to construct the pyridine or dihydropyridine ring system itself, a task that has already been accomplished in the case of this compound.

Reactivity and Transformation Pathways of 2 Bromo 4 Phenylpyridine

Fundamental Reactivity of the Pyridine (B92270) Ring and Bromine Substituent

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This nitrogen atom reduces the electron density of the aromatic system, particularly at the C-2 (ortho) and C-4 (para) positions. wikipedia.orgstackexchange.com This electronic characteristic makes the pyridine ring less susceptible to electrophilic aromatic substitution, which typically requires harsh conditions and proceeds with low efficiency. wikipedia.org

Conversely, the reduced electron density activates the ring for nucleophilic aromatic substitution (SNAr), with the C-2 and C-4 positions being the most favorable sites for nucleophilic attack. wikipedia.orgstackexchange.comyoutube.com In 2-Bromo-4-phenylpyridine, the bromine atom is located at the highly activated C-2 position, making it a good leaving group in such reactions. The intermediate formed upon nucleophilic attack at C-2 is stabilized by a resonance structure that places the negative charge on the electronegative nitrogen atom, a key factor favoring this reaction pathway. stackexchange.com

The phenyl group at the C-4 position further modulates the electronic properties of the pyridine ring. Depending on the substituents on the phenyl ring itself, it can act as either an electron-donating or electron-withdrawing group, thereby influencing the reactivity of the pyridine core and the metal-binding properties in catalytic cycles. nih.govnih.gov

Carbon-Carbon Bond Formation Reactions

The carbon-bromine bond in this compound is a key site for reactions that form new carbon-carbon bonds, primarily through transition-metal-catalyzed cross-coupling reactions and radical processes.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for derivatizing this compound, enabling the formation of C(sp²)–C(sp²), C(sp²)–C(sp), and C(sp²)–C(sp³) bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, and is widely used to form biaryl compounds. wikipedia.orglibretexts.org The reaction of this compound with various arylboronic acids provides a direct route to substituted 2,4-diarylpyridines. The general reactivity for the halide partner in Suzuki couplings is I > OTf > Br >> Cl, making aryl bromides effective substrates. wikipedia.org A typical catalytic system involves a palladium(0) source, a phosphine (B1218219) ligand, and a base. nrochemistry.comnih.gov

| Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Arylboronic Acid | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ with a phosphine ligand (e.g., SPhos, PPh₃) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-110 °C |

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)–C(sp) bond by coupling this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The process is co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. scirp.orgscirp.org This method is highly effective for synthesizing 2-alkynyl-4-phenylpyridines.

| Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | DMF, THF, or neat amine | Room Temp. to 100 °C |

Heck Reaction: The Heck reaction creates a C(sp²)–C(sp²) bond by coupling this compound with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov This reaction leads to the formation of substituted alkenes, providing a pathway to 2-(alkenyl)-4-phenylpyridines. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. libretexts.org

| Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Alkene (e.g., Styrene, Butyl Acrylate) | Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) | Et₃N, K₂CO₃, AcONa | DMF, Acetonitrile | 80-140 °C |

Beyond traditional transition-metal catalysis, this compound can serve as a substrate in radical borylation reactions. In these processes, an aryl radical is generated from the aryl halide, which then couples with a boron-centered radical. thieme.deorganic-chemistry.org A notable method involves a transition-metal-free approach where a pyridine derivative catalyzes the formation of a pyridine-stabilized boryl radical from a diboron (B99234) reagent (like B₂pin₂). thieme.desemanticscholar.org This boryl radical can efficiently trap the 4-phenylpyridin-2-yl radical generated from this compound, leading to the formation of the corresponding boronate ester. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates high functional group tolerance. organic-chemistry.org

Atom Transfer Radical Addition (ATRA) is a powerful method for the simultaneous formation of carbon-carbon and carbon-halogen bonds, typically involving the addition of an alkyl halide across a double bond. nih.govchemistryviews.org While related pyridine compounds, such as 4-phenylpyridine (B135609), are known to act as halogen-bond acceptors to catalyze ATRA reactions of α-bromo carbonyls with olefins, the direct use of this compound as the radical precursor in a conventional ATRA reaction is not a widely documented pathway. nih.gov The generation of an aryl radical from this compound and its subsequent addition to an olefin more closely follows the mechanistic paradigm of the Heck reaction.

Nucleophilic Substitution Reactions at the Bromine Center

As outlined in the fundamental reactivity (Section 3.1), the C-2 position of the pyridine ring is highly activated towards nucleophilic attack. This makes the displacement of the bromine atom in this compound via a nucleophilic aromatic substitution (SNAr) mechanism a key transformation pathway. youtube.com The reaction proceeds through a high-energy anionic intermediate (a Meisenheimer complex), which is stabilized by resonance delocalization of the negative charge onto the ring nitrogen. stackexchange.com A wide variety of nucleophiles can displace the bromide, including amines, alkoxides, and thiols, providing straightforward access to a diverse range of 2-substituted 4-phenylpyridines. youtube.comthieme-connect.de

Table of Nucleophilic Substitution Reactions

| Nucleophile | Product Class | Typical Conditions |

|---|---|---|

| Primary/Secondary Amines (R₂NH) | 2-Amino-4-phenylpyridines | Heating in a polar aprotic solvent (e.g., DMSO, DMF) or with a catalyst. thieme-connect.de |

| Alkoxides (RO⁻) | 2-Alkoxy-4-phenylpyridines | Reaction with sodium or potassium alkoxide in the corresponding alcohol. |

| Thiolates (RS⁻) | 2-(Alkylthio)-4-phenylpyridines | Reaction with a thiol in the presence of a base (e.g., NaH). |

Functional Group Interconversions and Derivatization

In addition to direct substitution and coupling at the C-Br bond, this compound can undergo other transformations that derivatize the molecule. One of the most versatile methods is metal-halogen exchange. Reaction of 2-bromopyridine (B144113) with strong organolithium bases, such as butyllithium, at low temperatures results in the formation of 2-lithiopyridine. wikipedia.orgchemicalbook.com This highly reactive organometallic intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to install a wide range of functional groups at the 2-position.

Another derivatization pathway involves reaction at the pyridine nitrogen. The nitrogen atom can be oxidized with a suitable peracid to form the corresponding N-oxide. This modification alters the electronic properties of the ring, making the C-2 position even more susceptible to nucleophilic attack and enabling unique subsequent reactions, such as the introduction of a thiol group to form pyrithione (B72027) derivatives. wikipedia.orgchemicalbook.com

C-H Activation Strategies for Further Functionalization of this compound

The strategic functionalization of this compound through the activation of otherwise inert carbon-hydrogen (C-H) bonds represents a powerful avenue for the synthesis of complex derivatives. This approach, which is a cornerstone of modern synthetic chemistry, allows for the direct introduction of new functional groups onto the phenyl ring, guided by the directing effect of the pyridyl nitrogen. Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in achieving high regioselectivity and efficiency in these transformations.

The pyridine nitrogen atom in this compound plays a crucial role as a directing group, facilitating the activation of the ortho-C-H bonds of the phenyl ring. This is typically achieved through the formation of a cyclometalated intermediate, which then undergoes further reaction to introduce a new substituent. The presence of the bromo substituent on the pyridine ring can influence the electronic properties of the molecule and, consequently, its reactivity in C-H activation processes. Research has shown that bromo-substituted 2-phenylpyridines can be effective substrates in these reactions, leading to good yields of the desired functionalized products. researchgate.net

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a versatile and widely employed strategy for the C-H functionalization of 2-phenylpyridine (B120327) derivatives. The general mechanism involves the formation of a palladacycle intermediate through pyridine-directed ortho-palladation of the phenyl ring. This intermediate can then react with a variety of coupling partners, such as aryl halides, olefins, and alkylating agents, to introduce new carbon-carbon bonds.

Table 1: Examples of Palladium-Catalyzed C-H Functionalization of 2-Phenylpyridine Derivatives

| Catalyst | Reagent(s) | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ | Arylboronic acid, Cu(OTf)₂, TBHP | Not Specified | 60 | ortho-Arylation | Moderate to Good | |

| Pd(OAc)₂ | Benzyl (B1604629) bromide, K₂CO₃ | Not Specified | Not Specified | ortho-Alkylation | Good | researchgate.net |

| Pd(MeCN)₂Cl₂ | (Ethoxycarbonyl)difluoromethylsulfenamide, AgOAc, PhCOCl | DMF | Not Specified | ortho-Thiolation | Good | researchgate.net |

Note: The table provides examples of reactions on 2-phenylpyridine derivatives, which are analogous to the expected reactivity of this compound.

The ortho-arylation of 2-phenylpyridines with arylboronic acids, for instance, can be achieved using a Pd(OAc)₂/Cu(OTf)₂/TBHP system under relatively mild conditions. Similarly, ortho-alkylation has been successfully performed using benzyl bromides in the presence of a palladium catalyst and a base like potassium carbonate. researchgate.net Furthermore, palladium catalysis enables the introduction of sulfur-containing functionalities through reactions with reagents like (ethoxycarbonyl)difluoromethylsulfenamide. researchgate.net

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are also highly effective for the C-H functionalization of 2-phenylpyridines, often exhibiting complementary reactivity to palladium. Rhodium(III) catalysts, in particular, are known to catalyze a range of transformations, including alkylations, alkenylations, and annulations, directed by the pyridine nitrogen.

The mechanism of rhodium-catalyzed C-H activation typically involves the formation of a five-membered rhodacycle. This intermediate can then undergo insertion of an unsaturated coupling partner, such as an alkene or alkyne, followed by reductive elimination to afford the functionalized product and regenerate the active catalyst.

Table 2: Examples of Rhodium-Catalyzed C-H Functionalization of 2-Phenylpyridine Derivatives

| Catalyst | Reagent(s) | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

| [RhCpCl₂]₂ | Terminal alkene | Not Specified | Not Specified | ortho-Alkylation | Good | |

| [RhCpCl₂]₂ | Internal alkyne | Not Specified | Not Specified | ortho-Alkenylation | Good | |

| [RhCp*Cl₂]₂ | N-Boc imine, AgSbF₆ | PhCl | 100 | ortho-Amination | 60-90 |

Note: The table provides examples of reactions on 2-phenylpyridine derivatives, which are analogous to the expected reactivity of this compound.

Rhodium-catalyzed reactions of 2-phenylpyridines with terminal alkenes lead to the regioselective formation of ortho-alkylated products. In contrast, reactions with internal alkynes typically yield ortho-alkenylated derivatives. Furthermore, rhodium catalysis can be employed for the synthesis of aryl-branched amines through the coupling of 2-phenylpyridines with N-protected imines.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the synthesis of arylboronate esters, which are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. This methodology allows for the direct conversion of a C-H bond to a C-B bond with high regioselectivity.

The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, with the boryl group being introduced at the least sterically hindered C-H bond. For 2-phenylpyridine derivatives, this typically results in borylation at the meta or para positions of the phenyl ring, as the ortho positions are shielded by the pyridine ring.

Table 3: Example of Iridium-Catalyzed C-H Borylation of a 2-Phenylpyridine Derivative

| Catalyst | Reagent(s) | Solvent | Temperature (°C) | Product Type | Regioselectivity | Yield (%) | Reference |

| [Ir(cod)OMe]₂/dtbpy | B₂pin₂ | Not Specified | Not Specified | Arylboronate ester | meta/para | High |

Note: The table provides an example of a reaction on a 2-phenylpyridine derivative, which is analogous to the expected reactivity of this compound. 'dtbpy' stands for 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) and 'B₂pin₂' is bis(pinacolato)diboron (B136004).

The reaction is typically carried out using an iridium precursor, such as [Ir(cod)OMe]₂, in the presence of a bipyridine-based ligand and a boron source like bis(pinacolato)diboron (B₂pin₂). The resulting arylboronate ester of this compound can then be used in subsequent cross-coupling reactions to introduce a wide range of substituents at the borylated position.

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental spectrum for 2-Bromo-4-phenylpyridine was not found, the characteristic absorption bands can be predicted.

Key expected vibrations include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

C=C and C=N ring stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the phenyl and pyridine (B92270) aromatic systems.

C-H in-plane and out-of-plane bending: These appear in the fingerprint region (below 1400 cm⁻¹) and are diagnostic of the substitution pattern on the aromatic rings.

C-Br stretching: This vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Analysis of similar compounds like 2-bromopyridine (B144113) and 4-phenylpyridine (B135609) supports these predictions. nist.govnih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aromatic C=C and C=N Stretch | 1400 - 1610 |

| C-H Out-of-Plane Bending | 750 - 900 |

Note: These are predicted values based on characteristic group frequencies.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. uq.edu.aurigaku.com This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. creativebiomart.net The analysis provides a precise electron density map from which the exact positions of each atom can be determined. wikipedia.orgnih.gov

Although a crystal structure for this compound was not identified in the searched literature, this technique would provide invaluable information, including:

Unambiguous molecular structure: Confirming the connectivity of the atoms.

Molecular geometry: Providing precise bond lengths, bond angles, and torsion angles.

Conformation: Determining the dihedral angle between the planes of the pyridine and phenyl rings.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including potential π-π stacking or halogen bonding interactions.

This level of detail is crucial for understanding the solid-state properties of the material and for computational modeling studies.

Single Crystal X-ray Diffraction Analysis

For this compound, it is anticipated that the molecule would crystallize in a similar fashion, with the phenyl group twisted out of the plane of the pyridine ring. This twisting is a result of steric hindrance between the ortho hydrogens of the phenyl ring and the hydrogens on the pyridine ring. Intermolecular interactions, such as π-π stacking between the aromatic rings and potential halogen bonding involving the bromine atom, would be expected to play a crucial role in the crystal packing. nih.gov

| Predicted Crystallographic Parameters for this compound | |

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Dihedral Angle (Phenyl-Pyridine) | 40-60° |

| Key Intermolecular Interactions | π-π stacking, C-H···π interactions, Halogen bonding |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS)

In GC-EIMS, the compound is vaporized and separated from other components by gas chromatography before being ionized by a high-energy electron beam. This "hard" ionization technique leads to extensive fragmentation, providing a characteristic fingerprint for the molecule.

The mass spectrum of this compound would be expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of bromine, this peak will appear as a doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

The fragmentation pattern can be predicted based on the stability of the resulting fragments. Key fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the bond between the phenyl and pyridine rings.

Predicted Fragmentation Pattern for this compound:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 233/235 | [C₁₁H₈BrN]⁺ | Molecular Ion ([M]⁺) |

| 154 | [C₁₁H₈N]⁺ | Loss of Br radical from [M]⁺ |

| 155 | [C₁₁H₉N]⁺ | Phenylpyridine cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the parent ion and its fragments. This technique is crucial for confirming the molecular formula of a compound and distinguishing it from isomers.

For this compound, HRMS would be able to confirm the molecular formula C₁₁H₈BrN by providing a measured mass that is very close to the calculated exact mass. This level of accuracy is invaluable in the characterization of novel compounds or in the analysis of complex mixtures where multiple components may have the same nominal mass. thermofisher.com The high resolution would also be applied to the fragment ions to confirm their elemental compositions, thus validating the proposed fragmentation pathways. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a "soft" ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules ([M+H]⁺) or other adducts. ESI-MS is particularly useful for polar and thermally labile compounds and is often coupled with liquid chromatography (LC).

For this compound, ESI-MS in positive ion mode would be expected to yield a strong signal for the protonated molecule at m/z 234/236. researchgate.net The isotopic pattern of bromine would again be evident. This technique would be the method of choice for confirming the molecular weight of the compound if it were part of a more complex mixture being analyzed by LC-MS. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion could be performed to induce fragmentation and gain further structural information. researchgate.net

Electronic Spectroscopy for Photophysical Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals and provides information about the conjugated π-systems within a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the phenyl and pyridine aromatic rings. The conjugation between the two rings, although likely sterically hindered, will influence the position and intensity of the absorption bands.

Based on data for similar phenylpyridine derivatives, this compound would be expected to exhibit strong absorption bands in the UV region. researchgate.net

Expected UV-Vis Absorption Data for this compound (in Methanol):

| Transition | Approximate λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π* (Pyridine) | ~250-260 | High |

| π → π* (Phenyl) | ~270-280 | Moderate |

The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) would be sensitive to the solvent used due to solvatochromic effects. researchgate.net

Thermal Analysis Methods

Thermal analysis methods are essential for determining the stability and phase behavior of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is used to determine the thermal stability and decomposition profile of a compound. While a specific TGA thermogram for this compound is not detailed in the reviewed literature, the thermal behavior of analogous brominated aromatic compounds and polymers has been studied.

Generally, the thermal decomposition of such compounds involves the cleavage of the carbon-bromine bond, which is typically the weakest bond in the molecule. This often results in the emission of hydrogen bromide (HBr) or molecular bromine as an initial decomposition product. cetjournal.it Following this initial mass loss, the remaining phenylpyridine core would be expected to decompose at significantly higher temperatures. Studies on brominated flame retardants show decomposition can be a multi-step process, with the nature of the products depending on the temperature and surrounding atmosphere. cetjournal.it

| Thermal Event | Expected Observation for this compound |

|---|---|

| Initial Decomposition | Mass loss corresponding to the release of HBr or Br2 |

| Subsequent Decomposition | Degradation of the aromatic heterocyclic structure at higher temperatures |

| Residue | Formation of char residue, amount dependent on conditions |

Differential Scanning Calorimetry (DSC) is a technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is a primary method for determining the melting point and assessing the purity of a crystalline solid.

For this compound, a key thermal property is its melting point, which is reported to be in the range of 65-66 °C. sigmaaldrich.comchemicalbook.com A DSC thermogram for a pure, crystalline sample of this compound would show a flat baseline until the material approaches its melting point. At this point, a sharp endothermic peak would be observed, corresponding to the energy absorbed by the sample during the solid-to-liquid phase transition. The temperature at the peak of this endotherm is taken as the melting point. The sharpness of the peak is indicative of the sample's purity; impurities typically cause a broadening of the melting peak and a depression of the melting temperature.

| Thermal Property | Value | Technique |

|---|---|---|

| Melting Point (mp) | 65-66 °C | DSC |

Advanced Chromatographic Techniques for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It is the definitive method for assessing the purity of chemical compounds like this compound. Commercial suppliers report purities for this compound ranging from 95% to over 98%, a value typically verified by HPLC. sigmaaldrich.comsynchem.detcichemicals.com

A standard HPLC-MS method for this compound would involve a reversed-phase separation. nih.govnih.gov The sample would be injected onto an HPLC column, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) would be used for elution. nih.gov As the components elute from the column, they enter the mass spectrometer. The MS detector identifies this compound by its specific mass-to-charge ratio (m/z) corresponding to its molecular weight, confirming its identity and allowing for quantification of its purity relative to any detected impurities. mdpi.com

| Parameter | Suggested Condition |

|---|---|

| Technique | Reversed-Phase HPLC-MS |

| Stationary Phase (Column) | C18 (Octadecyl-silica) |

| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid or ammonium acetate) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection | Mass analysis based on the molecular ion [M+H]+ |

Quantitative Elemental Analysis

Quantitative elemental analysis is a destructive method used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This analysis is fundamental for confirming the empirical and molecular formula of a newly synthesized or purified substance. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed formula.

For this compound, the molecular formula is C₁₁H₈BrN. synchem.de The theoretical elemental composition is calculated based on the atomic weights of carbon, hydrogen, bromine, and nitrogen. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 56.46% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.45% |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.13% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.98% |

| Total | - | - | - | 234.096 | 100.00% |

Automated Solubility Analysis Methodologies in Research and Development

The determination of a compound's solubility is a critical physicochemical parameter in the chemical and pharmaceutical industries, influencing everything from process development to formulation. nih.govchemrxiv.org Traditionally, solubility screening has been an essential but often labor-intensive and time-consuming process. nih.govsrpub.org Manual methods for measuring drug solubility are frequently tedious, which can create limitations in the discovery and development pipelines for new chemical entities. srpub.org

Application of Computer Vision and Machine Learning for Solubility Screening

A cutting-edge approach within automated solubility analysis involves the integration of computer vision and machine learning (ML) to create closed-loop, intelligent screening platforms. nih.govnih.gov These systems represent a significant leap forward from traditional analytical techniques such as High-Performance Liquid Chromatography (HPLC), which often require compound-specific pre-calibration and can be resource-intensive. nih.govchemrxiv.org

Computer Vision in Solubility Analysis

Computer vision-based systems typically employ a robotic platform equipped with solid and liquid dosing capabilities alongside a vision module. nih.gov The process involves dispensing a precise amount of a solute, such as this compound, into a vial, followed by the controlled addition of a solvent. nih.gov A camera then monitors the vial, often placed on a tablet or screen displaying a background image, to track the dissolution process in real time. arxiv.orgnih.govresearchgate.net

The system's algorithm analyzes the images to assess the solution's turbidity or the presence of undissolved particles. nih.govghyeok.com By observing changes against the background, the system can determine when the solid has fully dissolved. arxiv.orgresearchgate.net Solvent is added iteratively, and the vision module provides feedback to control the additions until complete dissolution is achieved or a maximum volume is reached. nih.gov This method allows for the direct gravimetric determination of solubility once the final mass of the solvent is known, bypassing the need for conventional analytical methods. amazonaws.com

| Component | Function | Description |

|---|---|---|

| Robotic Arm/Handler | Sample Manipulation | Transfers vials, handles uncapping/capping, and moves samples between stations (e.g., solid dispensing, vision station). |

| Camera Unit | Image Acquisition | Captures real-time images of the solution. Often a high-resolution sensor, such as those found in mobile phones. |

| Display Unit | Background Imaging | A tablet or screen that displays a background image behind the sample vial to enhance the detection of undissolved particles. |

| Liquid & Solid Dosing | Reagent Dispensing | Automated systems for precisely weighing and dispensing the solid solute and titrating the solvent into the vial. |

| Server/Computer Unit | System Control & Analysis | Runs the control software, processes images using computer vision algorithms, and executes machine learning models for classification. |

Machine Learning and Deep Neural Networks (DNNs)

Machine learning, particularly deep neural networks (DNNs), enhances the capabilities of these automated systems by enabling real-time classification of a solution's dissolution state. nih.govghyeok.com Researchers have developed methods that use computer vision algorithms to extract handcrafted features from solution images, which are then used to train a DNN-based classifier. ghyeok.com These models are trained on large datasets of images depicting various states of solubility, from clear solutions to those with fine particles or significant amounts of undissolved solids. nih.gov

Once trained, the DNN can accurately classify the dissolution state of a new sample with high precision. For instance, one study reported a 95% accuracy in evaluating the dissolution state using this approach. arxiv.org This allows the system to make automated decisions, such as adding more solvent or concluding an experiment, without human oversight. arxiv.orgghyeok.com

The compound This compound was specifically used as a solute in the test dataset for a study developing a real-time automated solubility screening method using DNNs with handcrafted features. nih.gov This demonstrates the direct applicability of these advanced methodologies to compounds relevant in organic synthesis and pharmaceutical research. The model was tested on its ability to correctly classify the solubility of this compound in various common organic solvents. nih.gov

| Solute | Solvent | Purpose in Study |

|---|---|---|

| This compound | Toluene, Methylene Chloride, Hexane | Used as a test solute to validate the performance and accuracy of the trained DNN model for classifying solubility states. |

| 4-Methoxyphenol | Toluene, Methylene Chloride, Hexane | Included in the test dataset to ensure the model's generalizability across different chemical structures. |

| Naphthalic anhydride | Toluene, Methylene Chloride, Hexane | Part of the test dataset to challenge the model with a different class of organic compound. |

| 4,4′-Bis(α,α-dimethylbenzyl)diphenylamine | Toluene, Methylene Chloride, Hexane | A complex molecule used to test the robustness of the vision algorithm and DNN classifier. |

The integration of computer vision and machine learning provides a powerful, fully automated process for high-throughput solubility screening. ghyeok.com This technology not only accelerates research and development but also provides more consistent and reliable data for crucial compounds like this compound.

Computational Approaches in the Study of 2 Bromo 4 Phenylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method in computational chemistry for studying the properties of molecules. DFT calculations can provide valuable insights into the electronic properties and reactivity of 2-bromo-4-phenylpyridine.

For instance, DFT has been used to study related brominated aromatic compounds. In a study of 4-bromoanilinium perchlorate, DFT calculations with the B3LYP/6-311++(d,p) basis set were employed to optimize the ground-state geometry and explore electronic and structural properties. mdpi.com Such calculations can determine key parameters like bond lengths, bond angles, and dihedral angles. For this compound, this would reveal how the bromine atom and the phenyl group influence the geometry of the pyridine (B92270) ring.

Key electronic properties that can be determined using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is vital for predicting how this compound might interact with other molecules or biological targets.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge transfer and intramolecular interactions, such as hyperconjugation and delocalization of electrons within the aromatic system. mdpi.com For this compound, this could quantify the electronic delocalization between the phenyl and pyridine rings.

DFT calculations on similar molecules, such as 2-bromo-4-chloro phenol, have been used to analyze vibrational spectra (IR and Raman), aiding in the interpretation of experimental data. researchgate.net This approach could similarly be applied to this compound to assign its characteristic vibrational modes.

Table 1: Parameters Obtainable from DFT Calculations for this compound

| Parameter | Description |

| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. |

| HOMO-LUMO Energies | Indicate the molecule's electron-donating and accepting capabilities and chemical reactivity. |

| Molecular Electrostatic Potential | Maps the electrostatic potential on the electron density surface, revealing sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Calculates the partial charge on each atom, offering insights into charge distribution. |

| Vibrational Frequencies | Predicts the positions of peaks in IR and Raman spectra, aiding in experimental characterization. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand and predict how a potential drug molecule (ligand) might interact with a biological target, typically a protein receptor.

In the context of this compound, molecular docking simulations could be employed to explore its potential as an inhibitor for various enzymes or receptors. The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand, this compound.

Docking Calculation: Using a docking program (e.g., AutoDock, Glide) to place the ligand into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: The program calculates a binding score or energy for each pose, estimating the binding affinity. The poses with the best scores are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking. isroset.orgmdpi.com

A study on novel 2-bromo-6-(...)pyridine derivatives, which share the core 2-bromopyridine (B144113) scaffold, utilized molecular docking to evaluate their anticancer activity. researchgate.net The compounds were docked into the active site of a target protein to predict their binding modes and affinities, which were then correlated with experimental anticancer data. researchgate.net Similarly, docking simulations for this compound could identify potential biological targets and elucidate the structural basis for its activity. The phenyl and pyridine rings could engage in pi-pi stacking with aromatic residues in a binding pocket, while the bromine atom might form halogen bonds or hydrophobic interactions.

Table 2: Potential Interactions of this compound in a Protein Binding Site

| Interaction Type | Potential Involving Moiety |

| Hydrogen Bonding | Pyridine Nitrogen (as an acceptor) |

| Halogen Bonding | Bromine Atom |

| Hydrophobic Interactions | Phenyl Ring, Pyridine Ring |

| Pi-Pi Stacking | Phenyl Ring, Pyridine Ring |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

For this compound, MD simulations can provide insights that are not accessible from static models like docking. Key applications include:

Conformational Analysis: The bond connecting the phenyl and pyridine rings is rotatable. MD simulations can explore the rotational energy landscape to identify the most stable conformations (the preferred dihedral angle between the two rings) in different environments (e.g., in a vacuum, in water, or within a protein binding site). This dynamic behavior is crucial for understanding how the molecule adapts to its surroundings. mdpi.com

Binding Stability: After a ligand is docked into a protein, MD simulations can be run on the protein-ligand complex. These simulations assess the stability of the docked pose over time. If the ligand remains stably bound in the active site throughout the simulation, it provides greater confidence in the docking result. nih.govplos.org

Solvation Effects: MD simulations can explicitly model solvent molecules (like water), allowing for a detailed study of how the solvent influences the conformation and interactions of this compound.

High-throughput MD simulations are increasingly used to predict thermophysical properties of molecules and to refine binding free energy calculations, offering a more accurate assessment of ligand binding than docking scores alone. plos.orgchemrxiv.org

Semi-Empirical Molecular Orbital Calculations for Energetic and Geometric Parameters

Semi-empirical molecular orbital methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex equations of ab initio methods. mpg.de They are computationally less expensive than DFT, making them suitable for larger molecules or for preliminary, high-throughput screening.

Methods like AM1, PM3, and MNDO fall under this category. mpg.de These methods can be used to quickly calculate various energetic and geometric parameters for this compound:

Heats of Formation: A key thermodynamic property that can be estimated.

Optimized Geometries: Provides a quick prediction of the molecule's 3D structure.

Ionization Potentials and Electron Affinities: These relate to the HOMO and LUMO energies and are important for understanding reactivity.

While less accurate than DFT, semi-empirical methods are valuable for initial explorations. For example, they can be used to generate a large number of different conformations of this compound, which can then be further refined using more accurate methods like DFT. The strategy is to use these faster methods to handle the computationally intensive parts of a problem, such as exploring a large conformational space, before applying more rigorous theories. ias.ac.in

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a key component of modern SAR studies. mdpi.com

A QSAR model is a mathematical equation that relates the chemical structures of a series of compounds to their biological activities. mdpi.comnih.gov To build a QSAR model for a series of analogues of this compound, the following steps would be taken:

Data Set Collection: A set of molecules with a common scaffold (e.g., substituted 4-phenylpyridines) and their experimentally measured biological activities (e.g., IC50 values) is required. researchgate.net

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional, topological, geometric, or electronic descriptors.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds. mdpi.com

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized analogues of this compound. This allows chemists to prioritize the synthesis of compounds that are predicted to be most active, saving time and resources. nih.gov For example, a QSAR study could explore how different substituents on the phenyl ring or at other positions on the pyridine ring of the this compound scaffold might affect its activity against a specific biological target.

Applications of 2 Bromo 4 Phenylpyridine As a Molecular Building Block

Role in Medicinal Chemistry and Pharmaceutical Research

2-Bromo-4-phenylpyridine serves as a versatile molecular building block in the design and synthesis of a wide array of biologically active molecules. Its unique structural features, including the reactive bromine atom and the phenylpyridine core, allow for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This has led to its use in the development of various therapeutic agents, from anticancer and antimicrobial compounds to kinase inhibitors and receptor agonists.

Scaffold for Anticancer Agents

The phenylpyridine scaffold is a key structural motif in the development of novel anticancer agents. This compound and its isomers act as crucial intermediates for creating compounds that exhibit potent cytotoxic and antiproliferative activities.

Researchers have designed and synthesized a series of novel pyridine-bridged analogues of combretastatin-A4 (CA-4), a potent natural product that inhibits tubulin polymerization. nih.gov In these analogues, the pyridine (B92270) ring, derived from precursors like bromophenylpyridines, replaces the cis-double bond of CA-4, connecting two phenyl rings. nih.gov Certain analogues, particularly those with a 3-atom linker containing nitrogen, demonstrated significant antiproliferative activities against various human cancer cell lines. nih.govmdpi.com For instance, specific analogues were found to be as effective as CA-4 in arresting the cell cycle at the G2/M phase. nih.gov

Furthermore, 2-bromopyridine (B144113) derivatives have been utilized in the synthesis of more complex heterocyclic systems with anticancer properties. A series of novel 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives were synthesized and evaluated for their in vitro anticancer activity against human fibrosarcoma (HT-1080) and human colorectal adenocarcinoma (Caco-2) cell lines. nih.gov Several of these compounds showed potent activity, with IC50 values comparable to the standard anticancer drug doxorubicin. nih.gov

The pyridine scaffold, often accessed through brominated intermediates, is also a component of multi-targeted kinase inhibitors based on the pyrido[2,3-d]pyrimidine framework, which have shown potent anticancer activity against a panel of cancer cell lines including liver, prostate, colon, breast, and lung cancer. mdpi.com

Table 1: Anticancer Activity of Selected Pyridine-Based Compounds

| Compound Class | Cancer Cell Line | Measured Activity (IC50) | Reference |

|---|---|---|---|

| Pyridine-bridged CA-4 analogues | HeLa, MDA-MB-231 | Potent G2/M phase cell cycle arrest | nih.gov |

| 1,2,3-triazole-pyridine hybrids | HT-1080 | Potent activity (specific IC50 values comparable to doxorubicin) | nih.gov |

| 1,2,3-triazole-pyridine hybrids | Caco-2 | Significant activity (specific IC50 values comparable to doxorubicin) | nih.gov |

| Pyrido[2,3-d]pyrimidine derivative (5a) | HepG-2 | 0.3 µM | mdpi.com |

| Pyrido[2,3-d]pyrimidine derivative (5a) | PC-3 | 6.6 µM | mdpi.com |

Precursor for Antifungal and Antimicrobial Compounds

The this compound scaffold is a valuable precursor for the synthesis of novel compounds with antifungal and antimicrobial properties. The bromine atom allows for facile substitution, enabling the introduction of various pharmacophores that can confer antimicrobial activity.

Research has shown that derivatives incorporating a 4-bromophenyl moiety can exhibit significant antimicrobial potential. For example, a series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were designed and synthesized. nih.gov These compounds were evaluated for their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Notably, some of these derivatives displayed potent inhibitory activity, with some being 4-, 16-, and 8-fold more active than the reference antibiotic, neomycin, against the tested pathogens. nih.gov

In another study, 2-amino-4-(4-bromo phenyl thiazole) was used as a starting material to synthesize a series of derivatives. mdpi.com These compounds were screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as three fungal species. mdpi.com One of the synthesized derivatives showed moderate antibacterial activity against two Gram-positive bacteria and slight antifungal activity against Candida albicans. mdpi.com

Furthermore, 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives, synthesized from 5-bromopyridine-2,3-diamine, have been screened for their antibacterial and antifungal activities. nih.gov Many of these compounds showed potent and significant results when compared to standard drugs like chloramphenicol and fluconazole. nih.gov

Table 2: Antimicrobial Activity of Selected Bromophenyl/Bromopyridine Derivatives

| Compound Class | Pathogen | Activity | Reference |

|---|---|---|---|

| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | S. aureus, E. coli, C. albicans | Up to 16-fold more active than neomycin | nih.gov |

| 2-Amino-4-(4-bromo phenyl thiazole) derivative (8f) | Gram-positive bacteria | Moderate antibacterial activity | mdpi.com |

| 2-Amino-4-(4-bromo phenyl thiazole) derivative (8f) | Candida albicans | Slight antifungal activity | mdpi.com |

Development of Anti-inflammatory Agents

The structural framework of this compound is integral to the development of novel anti-inflammatory agents. The pyridine ring is a common feature in many compounds designed to modulate inflammatory pathways.

A notable example is the development of N-phenyl pyridinone inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. nih.gov One such inhibitor, PH-797804, contains a 3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1(2H)-pyridinyl moiety. nih.gov This compound has demonstrated robust anti-inflammatory activity in various preclinical models, significantly reducing joint inflammation and associated bone loss. nih.gov Its mechanism involves blocking the production of pro-inflammatory cytokines and mediators like prostaglandin E2. nih.gov

While direct synthesis from this compound is not always specified, the utility of brominated pyridine cores is evident in creating these potent anti-inflammatory molecules. The broader class of pyrazole derivatives has also been extensively studied for anti-inflammatory properties, with many compounds showing significant activity in models like carrageenan-induced paw edema. Similarly, 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and evaluated, with some showing a significant reduction in edema volume, comparable to standard drugs like ibuprofen. The synthesis of such heterocyclic systems can often be achieved using versatile building blocks like bromophenylpyridines.

Table 3: Anti-inflammatory Activity of a Pyridinone-Based Compound

| Compound | Target | Key In Vitro/In Vivo Effect | Reference |

|---|

Synthesis of Kinase Inhibitors (e.g., p38α MAP kinase)

This compound and related brominated pyridines are key starting materials in the synthesis of various kinase inhibitors, which are crucial in treating diseases like cancer and inflammatory disorders. The pyridine moiety is a common feature in many kinase inhibitors, often involved in critical interactions within the ATP-binding pocket of the enzyme.

A prominent example is the development of inhibitors for p38α mitogen-activated protein (MAP) kinase. Synthetic compounds with a tri- and tetra-substituted imidazole scaffold are known selective inhibitors of p38 MAP kinase. These inhibitors often feature a pyridine substituent that occupies a hydrophobic region of the ATP-binding pocket, which is crucial for achieving high binding selectivity and potency. The synthesis of these complex molecules often relies on the functionalization of pyridine rings, where a bromine atom can serve as a handle for cross-coupling reactions.

One specific p38 MAP kinase inhibitor, PH-797804, incorporates a 3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1(2H)-pyridinyl fragment, highlighting the direct use of a brominated pyridine core. nih.gov This compound is a potent, ATP-competitive inhibitor of the alpha isoform of human p38 MAP kinase, with a Ki of 5.8 nM. nih.gov Additionally, novel bromo-pyrimidine analogues have been designed and synthesized as tyrosine kinase inhibitors, demonstrating broad applicability of brominated heterocycles in this area. mdpi.com

Table 4: Activity of a Pyridine-Based Kinase Inhibitor

| Compound | Target Kinase | Activity (Ki) | Reference |

|---|

Development of Nucleic Acid Binding Agents

The phenylpyridine scaffold is a structural motif that has been explored for its potential in the development of agents that can interact with nucleic acids, such as DNA. While direct synthesis from this compound is not explicitly detailed in the available research, the broader class of diphenylpyridine and pyridyl-substituted derivatives has been investigated for DNA binding and potential anticancer applications.

A study focused on the synthesis of 2,5- and 3,5-diphenylpyridine derivatives to investigate their interaction with DNA. nih.gov This research highlights the versatility of the diphenylpyridine scaffold, which can be modified with different side chains to modulate DNA recognition. nih.gov The interaction of these molecules with DNA was studied using various biophysical and biochemical methods. nih.gov

In other research, novel phenyl and pyridyl substituted derivatives of isoindolines were prepared and their DNA binding features were evaluated. nih.gov Some of these compounds, particularly those with a pyridyl substitution, were found to bind to DNA as highly potent DNA intercalators. nih.gov Intercalators are molecules that can insert themselves between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to cytotoxic effects. The development of such compounds often involves the use of versatile building blocks where a phenylpyridine core can be incorporated.

While the direct involvement of this compound as a starting material for these specific nucleic acid binding agents is not confirmed, its structure represents a key component of scaffolds that have shown promise in this area of research.

Agonists for Biological Receptors (e.g., Adenosine Receptors)

Brominated pyridine scaffolds, including structures related to this compound, are valuable intermediates in the synthesis of agonists for various biological receptors. A notable area of application is in the development of selective agonists for adenosine receptors, which are important targets for treating a range of conditions.

Research into the synthesis of a series of adenosine A3 receptor agonists has utilized a 7-bromo-2-dimethylamino-4-[(3-methylisoxazol-5-yl)methoxy]benzo[d]oxazole intermediate. This brominated heterocyclic compound was then coupled with a ribofuranuronamide derivative to produce the final products, which were found to be active as selective adenosine A3 agonists. This demonstrates the utility of a bromo-substituted pyridine-like scaffold in building complex molecules that can selectively target specific biological receptors.